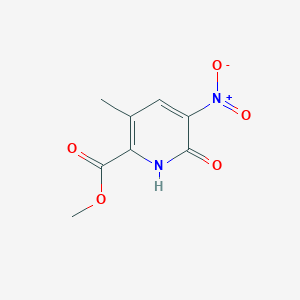
Ethyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloropyridine moiety attached to a methylpropanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate typically involves the reaction of 3-chloropyridine with ethyl 2-bromo-2-methylpropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropyridine moiety can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(3-fluoropyridin-2-yl)-2-methylpropanoate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-(3-iodopyridin-2-yl)-2-methylpropanoate: Similar structure but with an iodine atom instead of chlorine.
These similar compounds exhibit different chemical reactivities and properties due to the presence of different halogen atoms, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
ethyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-4-15-10(14)11(2,3)9-8(12)6-5-7-13-9/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
MUOOSMHZZRPIPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)C1=C(C=CC=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


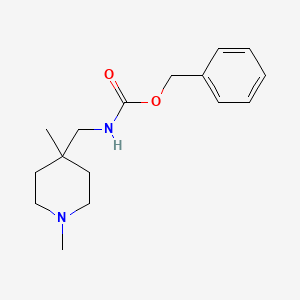
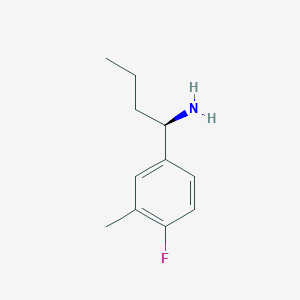
![5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12975747.png)
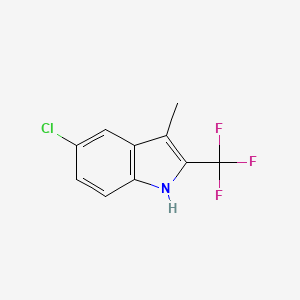
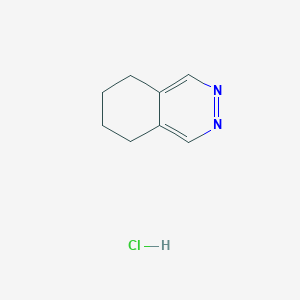
![Ethyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12975784.png)

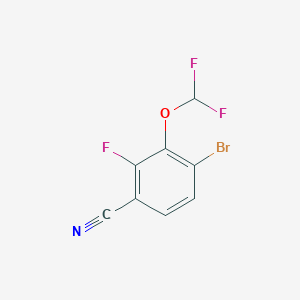
![3-(5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12975806.png)
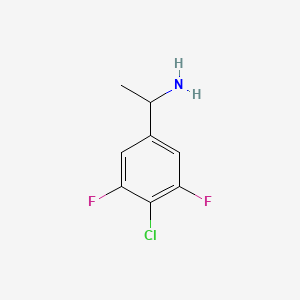

![5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12975841.png)

